4-(2-Aminoethoxy)aniline hydrochloride

Medicinal Chemistry PROTAC Linker Chemical Synthesis

PROTAC development requires linker building blocks with consistent purity and aqueous solubility for reproducible bioconjugation. Impure free base forms compromise ternary complex efficiency. • Hydrochloride salt ensures ≥97% purity and enhanced water solubility vs. free base (CAS 72210-18-5), enabling aqueous bioconjugation without denaturing organic co-solvents. • 2-Aminoethoxy linker geometry optimizes ternary complex formation in PROTACs targeting BRD4, BTK, or ERα. • LogP 0.19 introduces hydrophilic amine functionality without increasing lipophilicity, supporting favorable drug-like properties. Supplied with full QC documentation. Ideal for medicinal chemistry and ADC conjugation.

Molecular Formula C8H13ClN2O
Molecular Weight 188.655
CAS No. 1375068-75-9
Cat. No. B581708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Aminoethoxy)aniline hydrochloride
CAS1375068-75-9
Molecular FormulaC8H13ClN2O
Molecular Weight188.655
Structural Identifiers
SMILESC1=CC(=CC=C1N)OCCN.Cl
InChIInChI=1S/C8H12N2O.ClH/c9-5-6-11-8-3-1-7(10)2-4-8;/h1-4H,5-6,9-10H2;1H
InChIKeyNHBYQBOGWUIKNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Aminoethoxy)aniline Hydrochloride Sourcing Guide


4-(2-Aminoethoxy)aniline hydrochloride (CAS 1375068-75-9) is a bifunctional organic building block with the molecular formula C8H13ClN2O and a molecular weight of 188.65 g/mol . Characterized by a para-substituted aniline ring connected to a primary aliphatic amine via a flexible ethoxy linker, this compound serves primarily as a synthetic intermediate and linker in medicinal chemistry applications . As a hydrochloride salt, it exhibits enhanced aqueous solubility and stability compared to its free base counterpart, making it particularly suitable for bioconjugation and PROTAC (Proteolysis Targeting Chimera) development workflows .

4-(2-Aminoethoxy)aniline HCl vs. Free Base


The procurement of 4-(2-Aminoethoxy)aniline hydrochloride (CAS 1375068-75-9) over its free base (CAS 72210-18-5) or related aniline derivatives is justified by quantifiable differences in physical properties and handling. The hydrochloride salt form ensures a consistently high purity profile—typically ≥97% to 98%—and confers enhanced aqueous solubility critical for downstream applications [1]. In contrast, the free base (C8H12N2O, MW 152.19 g/mol) exhibits significantly lower water solubility and is often supplied at lower purity (95-97%) . Furthermore, the specific 2-aminoethoxy linker length and flexibility are essential for achieving optimal ternary complex geometry in PROTAC design; substituting with a shorter linker like 4-(2-aminoethyl)aniline (CAS 13472-00-9) or its hydrochloride salt alters the spatial orientation between the protein of interest and E3 ligase, potentially reducing degradation efficiency . The hydrochloride salt also offers superior storage stability, with recommended conditions of 2-8°C under dry inert atmosphere, compared to the more hygroscopic free base which is prone to oxidation and discoloration [2].

4-(2-Aminoethoxy)aniline HCl: Evidence Comparison


Purity Advantage of HCl Salt

The hydrochloride salt of 4-(2-aminoethoxy)aniline is commercially available at a guaranteed purity of ≥98% (HPLC), whereas the free base form is typically supplied at 95-97% purity [1]. This higher purity specification reduces the presence of process-related impurities and oxidative degradation products, which is critical for sensitive bioconjugation reactions and reproducible PROTAC assembly.

Medicinal Chemistry PROTAC Linker Chemical Synthesis

Enhanced Solubility in Water

As a hydrochloride salt, 4-(2-aminoethoxy)aniline exhibits significantly improved water solubility compared to its free base. While precise quantitative solubility data for this specific compound is not widely published, the salt form is expected to be highly soluble in water and lower alcohols, analogous to aniline hydrochloride which has a reported aqueous solubility of 1070 g/L at 25°C . The free base (C8H12N2O) has limited aqueous solubility, which can hinder reactions in physiological buffers or aqueous media commonly used in bioconjugation protocols.

Bioconjugation Aqueous Chemistry PROTAC Synthesis

Optimal Linker Length for PROTAC

The ethoxy linker in 4-(2-aminoethoxy)aniline provides a critical spatial separation of approximately 5-6 Å between the two terminal amines, enabling proper orientation of the protein of interest (POI) ligand and E3 ligase recruiter in PROTAC molecules . Substituting this with a shorter linker, such as the ethyl linker in 4-(2-aminoethyl)aniline (CAS 13472-00-9, linker length ~3-4 Å), can result in suboptimal ternary complex geometry and reduced ubiquitination efficiency. Conversely, longer PEG-based linkers may introduce excessive flexibility and metabolic instability.

PROTAC Linker Design Protein Degradation

Balanced Physicochemical Profile

4-(2-Aminoethoxy)aniline hydrochloride exhibits a computed LogP value of 0.19 and a topological polar surface area (TPSA) of 61.27 Ų . These values indicate a balanced hydrophilic-lipophilic profile that promotes aqueous solubility while maintaining sufficient membrane permeability. In comparison, the free base has a higher LogP of 1.89, reflecting increased lipophilicity that may lead to non-specific binding and reduced solubility in biological assays [1]. The lower LogP of the hydrochloride salt is advantageous for applications requiring aqueous compatibility, such as in vitro biochemical assays and cell-based PROTAC degradation studies.

Drug Discovery Lead Optimization Molecular Properties

Storage Stability and Handling

The hydrochloride salt form of 4-(2-aminoethoxy)aniline is specified for storage at 2-8°C in a sealed, dry container, ensuring long-term stability and preventing degradation commonly observed in the free base [1]. The free base (CAS 72210-18-5) is more prone to oxidation and discoloration upon exposure to air and light, which can lead to batch-to-batch variability and compromised experimental outcomes. The hydrochloride salt's stability under recommended conditions minimizes the risk of amine oxidation and maintains consistent reactivity for amide bond formation and other coupling reactions.

Chemical Stability Procurement Quality Control

4-(2-Aminoethoxy)aniline Hydrochloride: Optimal Applications


High-Purity PROTAC Linker Synthesis

The ≥98% purity specification [1] and enhanced aqueous solubility of 4-(2-aminoethoxy)aniline hydrochloride make it the preferred starting material for synthesizing PROTAC linkers where trace impurities can interfere with bioconjugation efficiency and where reactions are conducted in aqueous or mixed aqueous-organic media. This is particularly important in the assembly of heterobifunctional degraders targeting proteins such as BRD4, BTK, or ERα, where consistent linker quality is essential for reproducible degradation activity.

Aqueous Bioconjugation

Due to its improved water solubility relative to the free base , the hydrochloride salt is directly compatible with aqueous bioconjugation protocols, including NHS ester activation, carbodiimide-mediated coupling to carboxylated biomolecules, and click chemistry approaches. This eliminates the need for organic co-solvents that may denature sensitive proteins or antibodies, making it suitable for preparing antibody-drug conjugates (ADCs) and fluorescent probes.

Lead Optimization with Balanced LogP

The low computed LogP of 0.19 positions this compound as an advantageous building block for introducing hydrophilic amine functionality into lead compounds without excessively increasing lipophilicity. This property supports the design of molecules with favorable drug-like properties, reducing the risk of off-target binding and improving solubility in early-stage pharmacokinetic assays.

Synthesis of TAAR1 Agonists

The 4-(2-aminoethoxy)aniline scaffold serves as a key intermediate in the synthesis of thyronamine analogues that act as potent agonists of the mouse trace amine-associated receptor 1 (mTAAR1) [2]. The hydrochloride salt form ensures consistent reactivity in the multi-step synthesis of these neuropharmacological probes, which are valuable tools for investigating neurological processes and potential therapeutic targets for psychiatric disorders.

Technical Documentation Hub

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